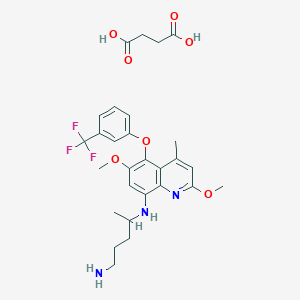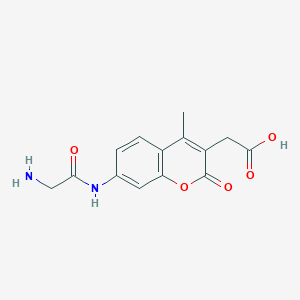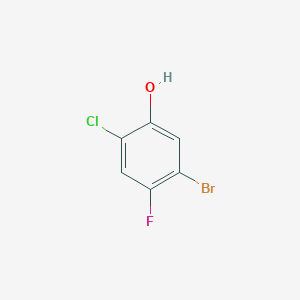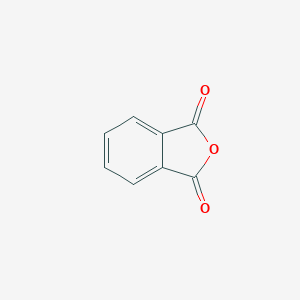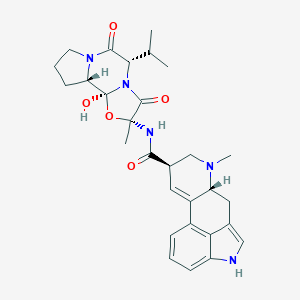
Ergovalin
Übersicht
Beschreibung
Ergovaline is an ergopeptine and one of the ergot alkaloids . It is usually found in endophyte-infected species of grass like Tall fescue or Perennial Ryegrass . It is toxic to cattle feeding on infected grass, probably because it acts as a vasoconstrictor .
Synthesis Analysis
Research involved a subset of reactions to synthesize this natural product involved with the toxicosis . Specifically, synthesis of the key intermediates, cyclo (L-pro-L-val) and (S)-ethyl benzyloxymethyl malonate acyl chloride, is described .Molecular Structure Analysis
Ergovaline has a molecular formula of C29H35N5O5 . Its average mass is 533.619 Da and its monoisotopic mass is 533.263794 Da .Chemical Reactions Analysis
Ergovaline is known to be unstable and affected by many variables . Sub-samples exposed to UV light and heat lost a significant fraction of ergovaline in 2 h, while sub-samples stored on ice in a cooler showed no change in ergovaline in 2 h .Physical And Chemical Properties Analysis
Ergovaline has a density of 1.5±0.1 g/cm3 . Its boiling point is 859.1±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 130.8±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Pferdeweidemanagement
Ergovalin: spielt eine entscheidende Rolle bei der Bewirtschaftung von Weiden für Pferde, insbesondere für trächtige Stuten. Das Horse Pasture Evaluation Program der University of Kentucky verwendet this compound- und Endophytentests, um Management-Empfehlungen für Stutenweiden zu entwickeln. Durch die Überwachung der this compound-Werte können sie die Symptome der Tall-Fescue-Toxizität verringern, zu denen eine verlängerte Trächtigkeit sowie die Sterblichkeit von Fohlen und Stuten gehören .
Studien zu Tierkrankheiten
Forschungsergebnisse haben gezeigt, dass this compound für eine Vielzahl von Tierkrankheiten verantwortlich ist. Studien konzentrieren sich darauf, wie this compound Tiere, insbesondere Pferde, beeinflusst, und wie verschiedene Futterformen, wie z. B. gemahlene oder ganze Samen, die durch this compound induzierte Vasokonstriktion beeinflussen .
Verbesserung der Futterqualität
Die Ergovalinkonzentration ist ein entscheidender Faktor bei der Beurteilung der Futterqualität. Die Analyse von Feldern auf ihren Gehalt an Mutterkornalkaloiden hilft, das Risiko im Zusammenhang mit Weidegang und Heufütterung zu ermitteln und führt so zu einer verbesserten Futterqualität und sichereren Fütterungspraktiken für Nutztiere .
This compound-Stabilitätsforschung
Die Stabilität von this compound in Tall-Fescue ist ein wesentliches Problem, da bekannt ist, dass es instabil ist und von vielen Variablen beeinflusst wird. Die Forschung zu Methoden der Probenbehandlung und -lagerung zielt darauf ab zu verstehen, wie this compound am besten für eine genaue Messung und Analyse erhalten werden kann .
Endophyt-Pflanzen-Symbiose
This compound ist ein Produkt der symbiotischen Beziehung zwischen Endophyten und ihren Wirtspflanzen. Die Untersuchung dieser Beziehung liefert Einblicke darin, wie Endophyten der Wirtspflanze Vorteile wie Schädlings- und Trockenheitsresistenz verleihen, während sie gleichzeitig giftige Verbindungen wie this compound produzieren .
Toxikologie und Risikobewertung
Das Verständnis der toxikologischen Wirkungen von this compound ist für die Risikobewertung in landwirtschaftlichen Umgebungen unerlässlich. Forschung in diesem Bereich hilft, sichere this compound-Gehalte in Tierfuttermitteln zu ermitteln und liefert Leitlinien für das Management von endophytenbefallenen Kulturen .
Wirkmechanismus
Target of Action
Ergovaline, an ergopeptine and one of the ergot alkaloids , primarily targets alpha adrenergic receptors , tryptaminergic receptors , and dopaminergic receptors . These receptors play a crucial role in various physiological processes, including vasoconstriction, neurotransmission, and uterine stimulation .
Mode of Action
Ergovaline exhibits partial agonist and/or antagonist activity against its primary targets depending on their site . It acts as a vasoconstrictor by interacting with alpha adrenergic receptors . This interaction leads to the constriction of peripheral and cranial blood vessels and depression of central vasomotor centers .
Biochemical Pathways
Ergovaline is derived from a complex biochemical pathway that includes precursors like ergoline, clavines, ergoamides, and ergopeptines . The ergoline ring structure, due to its similarity to dopamine, serotonin, and adrenaline, provides ergot structures the basis to act on respective receptors as agonists or antagonists .
Pharmacokinetics
It’s known that ergovaline is usually found in endophyte-infected species of grass like tall fescue or perennial ryegrass .
Action Environment
The action, efficacy, and stability of ergovaline are influenced by environmental factors. It is produced by fungi from the Clavicipitaceae family, commonly infecting crops and pastures of high agricultural and economic importance . The production of ergovaline and its effects can be influenced by the host plant-fungi associations and environmental conditions .
Eigenschaften
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDUTQZGWOQIA-VQSKNWBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893243 | |
| Record name | Ergovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2873-38-3 | |
| Record name | Ergovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergovaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOVALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ergovaline exert its effects at the cellular level?
A1: Ergovaline primarily acts as an agonist at various biogenic amine receptors, notably dopamine and serotonin receptors. [, , ] This interaction disrupts normal physiological processes, leading to a cascade of downstream effects. For instance, ergovaline's agonistic activity at dopamine D2 receptors is linked to the suppression of prolactin release, a hormone crucial for various physiological functions. [, ]
Q2: What is the relationship between ergovaline and vasoconstriction?
A2: Ergovaline exhibits potent vasoconstrictive properties, primarily mediated through its interaction with serotonin receptors, specifically 5-HT2A and 5-HT1B/1D receptors, located on blood vessel walls. [, ] This interaction triggers a narrowing of blood vessels, potentially leading to reduced blood flow and associated complications. Studies using bovine lateral saphenous vein bioassays have consistently demonstrated ergovaline's ability to induce vasoconstriction. [, , , ]
Q3: How does ergovaline impact the digestive system of livestock?
A3: Research suggests that ergovaline can negatively affect nutrient digestion and absorption in ruminants. Studies indicate that ergovaline disrupts ruminal fermentation, leading to decreased digestibility of essential nutrients like dry matter, neutral detergent fiber, and cellulose. [, ] Additionally, ergovaline exposure has been linked to reduced ruminal blood flow, further impairing nutrient absorption and potentially contributing to the growth-suppressing effects observed in animals suffering from fescue toxicosis. []
Q4: What is the molecular structure of ergovaline?
A4: While the provided papers don't delve into detailed spectroscopic data, ergovaline's structure is well-established. It's an ergopeptine alkaloid, characterized by a complex structure with a core tetracyclic ergoline ring system.
Q5: How stable is ergovaline under different storage conditions?
A5: Ergovaline exhibits instability under various storage conditions. Research highlights a significant decrease in ergovaline concentration in tall fescue samples stored at different temperatures (22°C, 5°C, and -20°C) within the first 24 hours. [, ] These findings underscore the importance of immediate sample processing and storage at -20°C to preserve ergovaline content for accurate analysis.
Q6: How is ergovaline absorbed and metabolized in the body?
A6: Studies using Caco-2 cells, a model for intestinal epithelium, demonstrate that ergovaline readily crosses intestinal cells, suggesting efficient absorption from the gut. [] Further research indicates that a portion of ingested ergovaline is metabolized into lysergic acid in the rumen of sheep. [] This metabolic conversion plays a crucial role in the detoxification of ergovaline, with lysergic acid being the primary form excreted in urine and feces. [, ]
Q7: Does ergovaline accumulate in specific tissues?
A7: Research suggests a degree of ergovaline bioaccumulation in specific tissues. An in vitro study using bovine lateral saphenous veins demonstrated that repeated exposure to ergovaline led to increased alkaloid content in the vascular tissue. [] This finding suggests that ergovaline's vasoconstrictive effects might be exacerbated by its accumulation in blood vessels.
Q8: What are the primary toxic effects of ergovaline in livestock?
A8: Ergovaline ingestion is linked to a range of adverse effects in livestock, collectively known as fescue toxicosis. These effects include reduced feed intake, weight loss, impaired reproductive performance, hyperthermia, and vasoconstriction. [, , , , ] The severity of these effects is dose-dependent and influenced by factors such as environmental temperature, animal species, and individual susceptibility. [, ]
Q9: What are the threshold levels of ergovaline associated with toxicity?
A9: While individual sensitivity varies, research suggests that ergovaline concentrations exceeding 0.7 mg/kg dry matter in ryegrass are associated with an increased risk of toxicity in grazing animals. [, ] Notably, ergovaline levels in specific plant parts, like basal tillers and seed heads, can be considerably higher than in the whole plant, posing a greater risk to grazing livestock. [, ]
Q10: How can the risk of ergovaline toxicity be mitigated in livestock?
A10: Several management strategies can help reduce the risk of ergovaline toxicity. These include:
- Pasture Management: Dilution of endophyte-infected grasses with legumes like Lotus tenuis can effectively reduce ergovaline concentration in pastures. [, ] Additionally, clipping tall fescue to prevent seedhead production can lower ergovaline levels. [, ]
- Dietary Modifications: Supplementing livestock diets with alternative feed sources that are low in ergovaline, such as ergovaline-free tall fescue or other forage species, can help dilute the overall dietary ergovaline intake. [, ]
- Seed Selection: Using endophyte-free grass varieties or cultivars infected with novel endophytes that produce lower levels of ergovaline can significantly reduce the risk of toxicity. [, ]
Q11: What are the future directions for research on ergovaline?
A11: Further investigation is needed to fully elucidate ergovaline's mechanisms of action, particularly its interactions with different receptor subtypes and downstream signaling pathways. Understanding the factors influencing ergovaline production by endophytes, as well as the genetic basis for ergovaline resistance in livestock, could lead to the development of novel mitigation strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




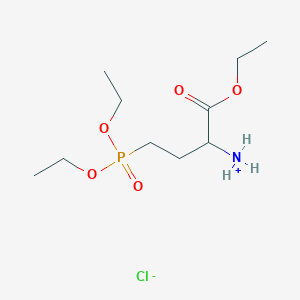
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
